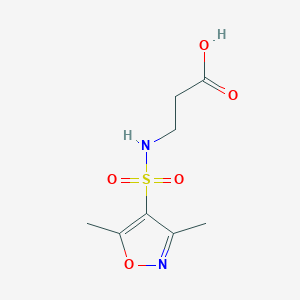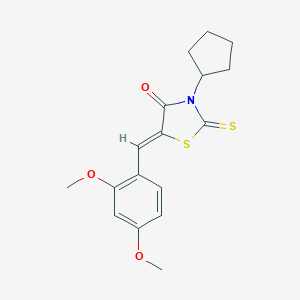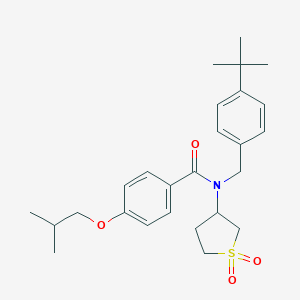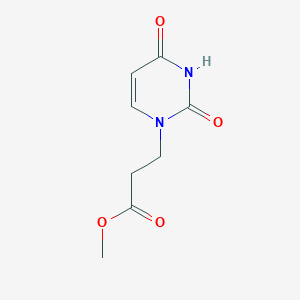
3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid (3-DMPA) is an organic compound belonging to the class of isoxazoles and sulfonamides. It is a small molecule that has been studied for its potential applications in various scientific fields. 3-DMPA has been used as a reagent in organic synthesis, as well as a substrate in biochemical and physiological studies. This compound has also been used in the production of pharmaceuticals and other chemicals.
科学的研究の応用
Chemical Structure and Biological Activity
The compound 3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid belongs to a class of chemicals known as N-sulfonylamino azinones, which have garnered significant interest for their diverse biological activities. Research indicates that these compounds exhibit a range of biological effects, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Their action as competitive AMPA receptor antagonists suggests potential usefulness in treating neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).
Sulfonamides in Clinical Use
Sulfonamide compounds, characterized by the sulfonamide moiety, are a significant class of synthetic antibiotics with a broad range of applications beyond their antimicrobial effects. These compounds are also found in clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. The versatility of sulfonamides, including those similar in structure to this compound, underscores their importance in developing treatments for a variety of conditions, including glaucoma, inflammation, and cancer (Carta, Scozzafava, & Supuran, 2012).
Antioxidant Capacity and Health Implications
Investigations into the antioxidant capacity of compounds related to this compound reveal complex interactions with biological systems. The understanding of these interactions can lead to insights into the mechanisms of action of antioxidants and their potential health benefits, including mitigating oxidative stress and preventing chronic diseases (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Environmentally Friendly Applications
Research into sulfamic acid, a compound related to the chemical family of this compound, highlights its use as an environmentally friendly alternative for industrial cleaning and corrosion inhibition. This underscores the broader potential of such compounds in sustainable industrial applications (Verma & Quraishi, 2022).
特性
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5S/c1-5-8(6(2)15-10-5)16(13,14)9-4-3-7(11)12/h9H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDDOJIQYQOKSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-[[2-(1H-benzimidazol-3-ium-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]-2-ethoxy-6-nitrophenolate](/img/structure/B349451.png)
![2-(2-(Dimethylamino)ethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349452.png)
![1-(3-chlorophenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349454.png)
![3-{[(3-Chlorophenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B349462.png)
![7-Chloro-1-(4-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349479.png)


![7-Bromo-2-(6-methyl-2-pyridinyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349487.png)

![2-hydroxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B349491.png)


![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B349506.png)
![2-(3-(Diethylamino)propyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349507.png)